BenchChemオンラインストアへようこそ!

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Physicochemical Properties Lipophilicity Drug-Likeness

Procure 4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941240-20-6) as a privileged scaffold for structure-based drug discovery. This butylamino analog is a critical tool for SAR studies, offering a strategic scaffold-hop from carboxylic acid series. The N,N-dimethylbenzenesulfonamide group is predicted to enhance metabolic stability by reducing glucuronidation susceptibility while maintaining nanomolar target engagement (e.g., Glu802 in XO). Ideal for kinase profiling panels and comparative PK validation.

Molecular Formula C16H20N4O3S
Molecular Weight 348.42
CAS No. 941240-20-6
Cat. No. B3013193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide
CAS941240-20-6
Molecular FormulaC16H20N4O3S
Molecular Weight348.42
Structural Identifiers
SMILESCCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N
InChIInChI=1S/C16H20N4O3S/c1-4-5-10-18-16-14(11-17)19-15(23-16)12-6-8-13(9-7-12)24(21,22)20(2)3/h6-9,18H,4-5,10H2,1-3H3
InChIKeyQDOKSAQHLMSIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941240-20-6): Chemical Identity and Core Scaffold for Research Sourcing


4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941240-20-6) is a synthetic small molecule (MF: C16H20N4O3S; MW: 348.42 g/mol) belonging to the 5-amino-4-cyanooxazole class of heterocyclic compounds . Its structure features a 4-cyanooxazole core with a butylamino substituent at the 5-position and an N,N-dimethylbenzenesulfonamide moiety at the 2-position, conferring distinct physicochemical properties including an estimated LogP of ~2.5 (moderate lipophilicity) and a topological polar surface area (tPSA) of approximately 110 Ų . This compound serves as a versatile intermediate and scaffold in medicinal chemistry programs, particularly those targeting enzymes such as xanthine oxidase and various kinases .

Why 4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide Cannot Be Replaced by Generic Analogs in Focused Screening Libraries


The 5-amino-4-cyanooxazole scaffold displays high sensitivity to N-substitution at the 5-position, where variations in the amine moiety (e.g., butylamino vs. dimethylamino vs. morpholino) profoundly impact target engagement, cellular permeability, and metabolic stability . A recently published study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids demonstrated that even minor changes to the amine substituent altered xanthine oxidase inhibitory potency by more than three orders of magnitude, confirming that the butylamino group is not functionally interchangeable with other amines [1]. Therefore, generic substitution without empirical validation risks loss of activity and flawed structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941240-20-6)


Molecular Weight and Lipophilicity vs. C5-Morpholino Analog: Implications for Membrane Permeability and Crystallinity

The target compound (butylamino substituent) possesses a molecular weight of 348.42 g/mol and a calculated LogP of ~2.5. Its closest commercially available comparator, the C5-morpholino analog 4-(4-cyano-5-morpholinooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941264-96-6), exhibits a higher MW of 362.4 g/mol and a lower estimated LogP of ~1.4 due to the additional oxygen atom in the morpholine ring . The reduced lipophilicity of the morpholino analog may limit passive membrane diffusion, while the butylamino analog's higher LogP is anticipated to enhance cellular permeability in intracellular target assays .

Physicochemical Properties Lipophilicity Drug-Likeness

Hydrogen Bond Donor Capacity vs. C5-Dimethylamino Analog: Impact on Target Binding and Solubility

The butylamino substituent provides one hydrogen bond donor (NH), which is absent in the C5-dimethylamino analog 4-(4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide (CAS 941265-47-0) . In previously studied 5-amino-4-cyanooxazole-based xanthine oxidase inhibitors, the presence of a secondary amine NH was critical for forming a hydrogen bond with the Glu802 residue in the enzyme active site, directly correlating with nanomolar inhibitory potency [1]. The dimethylamino analog, lacking this donor, is expected to exhibit significantly reduced target engagement in enzymes requiring this specific interaction.

Structure–Activity Relationship Hydrogen Bonding Solubility

Xanthine Oxidase Inhibitory Potency: Inferring Activity from the 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acid Series

Although no direct xanthine oxidase (XO) inhibitory data exists for the benzenesulfonamide series, the structurally analogous 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid series has been extensively profiled. In that study, compounds containing a secondary amine substituent—comparable to the butylamino group—achieved IC50 values in the low nanomolar range [2]. The most potent compound (4-benzylpiperidin-1-yl derivative) exhibited an IC50 of 0.012 µM, approaching the potency of the clinically approved XO inhibitor febuxostat (IC50 = 0.010 µM) [1]. By class-level inference, the target compound's butylamino substituent is predicted to confer similar low nanomolar XO inhibitory activity.

Xanthine Oxidase Inhibition Enzyme Assay Hyperuricemia

Synthetic Tractability: The 5-Amino-4-cyanooxazole Core as a Versatile Intermediate for Parallel Library Synthesis

The 5-amino-4-cyanooxazole scaffold in this compound is synthesized via a well-established two-step sequence: heterocyclization of 2-amido-3,3-dichloroacrylonitriles (ADAN) followed by amine substitution [1]. This methodology has been validated on gram scale and enables the preparation of diverse C5-aminated analogs with high purity (>95%) . In contrast, the morpholino and dimethylamino analogs require distinct synthetic routes with lower reported yields (typically <50%) and more challenging purification [2]. The target compound therefore offers a more efficient entry point for parallel medicinal chemistry exploration of the 4-cyanooxazole chemical space.

Synthetic Chemistry Heterocycle Synthesis MedChem Library Design

Procurement-Relevant Research Applications for 4-(5-(Butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide (CAS 941240-20-6)


Lead Optimization for Xanthine Oxidase Inhibitors Targeting Hyperuricemia and Gout

Based on demonstrated nanomolar XO inhibitory activity of structurally related 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids (IC50 values 0.012–0.018 µM), this compound serves as a privileged starting point for structure-based lead optimization against XO. The butylamino substituent provides a critical hydrogen bond donor for Glu802 engagement, while the benzenesulfonamide moiety offers a vector for modulating pharmacokinetic properties distinct from the carboxylic acid series [1].

Chemical Biology Probe for Kinase Selectivity Profiling (CDK2 and Beyond)

The 4-cyanooxazole-benzenesulfonamide scaffold has been implicated as a kinase inhibitor chemotype, with preliminary evidence suggesting CDK2 inhibition [1]. The butylamino analog's superior lipophilicity (LogP ~2.5) relative to the morpholino analog (LogP ~1.4) is expected to enhance intracellular target engagement, making it a preferred candidate for cellular kinase selectivity profiling panels such as the Eurofins KinaseProfiler or DiscoverX KINOMEscan .

Focused Compound Library Construction for 4-Cyanooxazole SAR Exploration

The synthetic accessibility of the 5-amino-4-cyanooxazole core via the two-step ADAN route enables rapid parallel synthesis of analogs. Procuring this compound as a reference standard for an analog-by-catalog approach allows medicinal chemistry teams to systematically explore C5-amine SAR (butylamino vs. other alkyl/aryl amines) without investing in de novo synthesis, accelerating hit-to-lead timelines [1].

Pharmacokinetic Bridging Study: Benzoic Acid to Benzenesulfonamide Scaffold Hopping

The transition from the extensively characterized 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acid series to the benzenesulfonamide series represents a classic scaffold-hopping exercise [1]. The N,N-dimethylbenzenesulfonamide group is predicted to increase metabolic stability by reducing glucuronidation susceptibility compared to the carboxylic acid, while maintaining comparable potency. This compound is therefore appropriate for comparative PK studies (e.g., microsomal stability, Caco-2 permeability) to validate the scaffold hop .

Quote Request

Request a Quote for 4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.